molecular formula C8H18Cl2N2 B1382485 5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride CAS No. 1803598-04-0

5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride

Cat. No. B1382485
CAS RN: 1803598-04-0
M. Wt: 213.15 g/mol
InChI Key: XVKMGZXKEKSORE-UHFFFAOYSA-N
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Description

5-Methyl-octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride is a chemical compound with a molecular weight of 213.15 . It is widely used in scientific research due to its unique properties and finds applications in various fields such as organic synthesis, pharmaceuticals, and material science.


Molecular Structure Analysis

The IUPAC name for this compound is 5-methyloctahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride . The InChI code is 1S/C8H16N2.2ClH/c1-10-3-2-7-4-9-5-8(7)6-10;;/h7-9H,2-6H2,1H3;2*1H .


Physical And Chemical Properties Analysis

This compound is an oil and has a brown color . It should be stored at room temperature .

Scientific Research Applications

Hybrid Catalysts in Synthesis

Hybrid catalysts, employing organocatalysts, metal catalysts, ionic liquid catalysts, nanocatalysts, green solvents, and catalyst-/solvent-free conditions, have been pivotal in synthesizing complex heterocyclic compounds, including pyrano[2,3-d]pyrimidine scaffolds. These compounds are crucial precursors in the pharmaceutical and medicinal industries due to their broad synthetic applications and bioavailability (Parmar, Vala, & Patel, 2023).

Kinase Inhibitors

Pyrazolo[3,4-b]pyridine, a related heterocycle, has been utilized extensively in the design of kinase inhibitors. Its versatility in interacting with kinases through multiple binding modes makes it a valuable scaffold in medicinal chemistry, with applications across a broad range of kinase targets (Wenglowsky, 2013).

Pyrrolidine in Drug Discovery

The pyrrolidine ring, a five-membered nitrogen heterocycle, is widely used in medicinal chemistry to obtain compounds for treating human diseases. The non-planarity and sp3-hybridization of this scaffold allow for efficient exploration of pharmacophore space, contributing to the stereochemistry and three-dimensional coverage of molecules (Li Petri et al., 2021).

Pyridine Derivatives in Medicinal and Chemosensing Applications

Pyridine derivatives are significant in various fields, including medicinal applications and chemosensing. They possess diverse biological activities such as antifungal, antibacterial, antioxidant, analgesic, and anticancer activities. Moreover, these derivatives can act as highly effective chemosensors for detecting various species in environmental, agricultural, and biological samples (Abu-Taweel et al., 2022).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of ingestion, call a poison center or doctor if you feel unwell .

properties

IUPAC Name

5-methyl-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,4-c]pyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2.2ClH/c1-10-3-2-7-4-9-5-8(7)6-10;;/h7-9H,2-6H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVKMGZXKEKSORE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2CNCC2C1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride
Reactant of Route 2
5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride
Reactant of Route 3
5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride
Reactant of Route 4
5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride
Reactant of Route 5
5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride
Reactant of Route 6
5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride

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